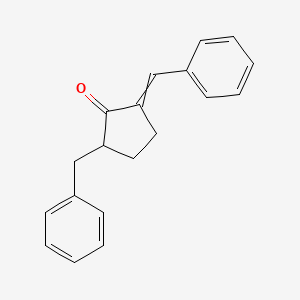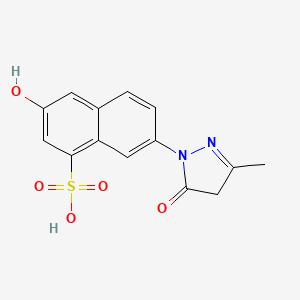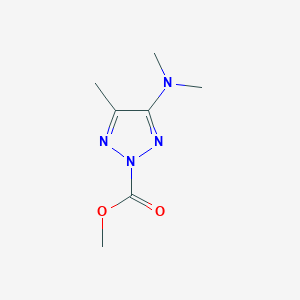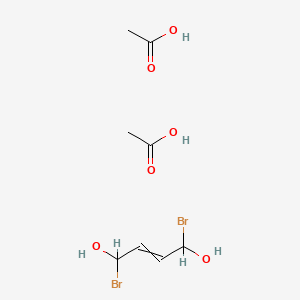
Acetic acid;1,4-dibromobut-2-ene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1,4-dibromobut-2-ene-1,4-diol is a chemical compound with the molecular formula C6H8Br2O4 It is a derivative of butene, featuring two bromine atoms and two hydroxyl groups attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,4-dibromobut-2-ene-1,4-diol typically involves the bromination of butene derivatives. One common method is the addition of bromine to but-2-ene, followed by hydrolysis to introduce the hydroxyl groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1,4-dibromobut-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromine atoms can be reduced to form butene derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as ammonia or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of butene or butane derivatives.
Substitution: Formation of amino or thiol-substituted butene derivatives.
Applications De Recherche Scientifique
Acetic acid;1,4-dibromobut-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of acetic acid;1,4-dibromobut-2-ene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromobut-2-ene: Lacks the hydroxyl groups present in acetic acid;1,4-dibromobut-2-ene-1,4-diol.
1,4-Dibromo-2-butene: Another isomer with different spatial arrangement of bromine atoms.
2,3-Dibromobutane: A saturated derivative with bromine atoms on adjacent carbon atoms
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
74930-75-9 |
|---|---|
Formule moléculaire |
C8H14Br2O6 |
Poids moléculaire |
366.00 g/mol |
Nom IUPAC |
acetic acid;1,4-dibromobut-2-ene-1,4-diol |
InChI |
InChI=1S/C4H6Br2O2.2C2H4O2/c5-3(7)1-2-4(6)8;2*1-2(3)4/h1-4,7-8H;2*1H3,(H,3,4) |
Clé InChI |
VIJSWEHYGXDITP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C(=CC(O)Br)C(O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene](/img/structure/B14447412.png)
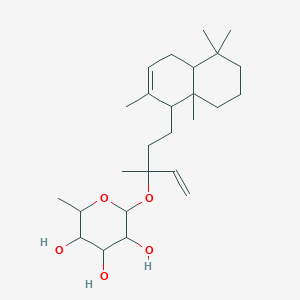

![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)

![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
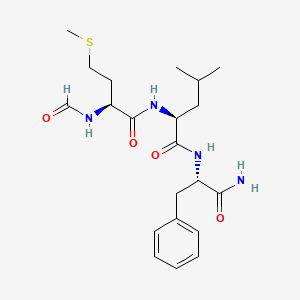
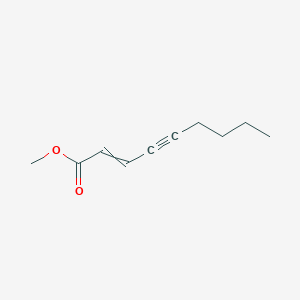

![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
